5-CHLORO-2-(METHOXYMETHOXY)PHENYLBORONIC ACID
Description
5-Chloro-2-(methoxymethoxy)phenylboronic acid is a boronic acid derivative featuring a chloro substituent at the 5-position and a methoxymethoxy group (–OCH₂OCH₃) at the 2-position of the benzene ring. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, pharmaceuticals, and functional materials . The methoxymethoxy group likely acts as a protective moiety for hydroxyl groups, enhancing solubility and stability during synthetic processes .
Properties
IUPAC Name |
[5-chloro-2-(methoxymethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO4/c1-13-5-14-8-3-2-6(10)4-7(8)9(11)12/h2-4,11-12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWCKSWCYVBQTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)OCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634819 | |
| Record name | [5-Chloro-2-(methoxymethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609352-56-9 | |
| Record name | [5-Chloro-2-(methoxymethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Directed Ortho-Metalation (DoM) Followed by Boronation
The most common and effective approach for synthesizing substituted phenylboronic acids, including 5-chloro-2-(methoxymethoxy)phenylboronic acid, is via directed ortho-metalation (DoM) of a suitably protected aryl halide, followed by electrophilic trapping with boron reagents.
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1. Starting Material | 5-chloro-2-(methoxymethoxy) bromobenzene | The MOM group protects the phenolic OH, and the bromo substituent is the lithiation site | Purity critical for lithiation |
| 2. Metalation | tert-Butyllithium (1.5 M in pentane), THF solvent, -78 °C, inert atmosphere (argon) | Halogen-lithium exchange generates aryllithium intermediate | 1 h stirring at -78 °C ensures complete lithiation |
| 3. Boronation | Trimethyl borate added neat at -78 °C, stirred 1-2 h | Electrophilic trapping of aryllithium with borate ester forms boronate intermediate | Reaction warmed to room temp for completion |
| 4. Work-up | Quench with saturated NH4Cl, acidify to pH 3 with acetic acid, extract with dichloromethane, wash, dry over Na2SO4 | Isolation of boronic acid after removal of protecting groups if needed | Yield reported ~71% for analogous compounds |
This procedure is adapted from the synthesis of 2-(methoxymethoxy)phenylboronic acid and can be extrapolated to the 5-chloro derivative by starting from the appropriately substituted bromoarene.
Protection and Functional Group Manipulation
The methoxymethoxy (MOM) group is introduced to protect the phenol moiety during lithiation and boronation steps. The protection is typically done prior to lithiation:
- Protection of phenol: Reaction of 5-chlorophenol with chloromethyl methyl ether under basic conditions to yield 5-chloro-2-(methoxymethoxy)phenyl derivative.
- This step prevents unwanted side reactions during lithiation and ensures regioselectivity.
Alternative Approaches: Halogen-Magnesium Exchange and Boronation
While tert-butyllithium is commonly used, halogen-magnesium exchange using Grignard reagents can also be employed with suitable conditions to generate the arylmagnesium intermediate, which then reacts with boron electrophiles such as trimethyl borate.
Post-Synthesis Modifications and Purification
- After boronation and work-up, the crude product is often purified by washing with hexane and drying under reduced pressure.
- The boronic acid is isolated as a colorless powder.
- Purity is confirmed by standard analytical techniques such as NMR and melting point.
Research Findings and Comparative Data
| Parameter | tert-Butyllithium Route | Grignard Route | Notes |
|---|---|---|---|
| Reaction Temperature | -78 °C to RT | 0 °C to RT | Low temp favors selectivity |
| Yield | ~70% | Variable, often lower | tert-BuLi preferred for halogen-lithium exchange |
| Atmosphere | Inert (Argon) | Inert | Air/moisture sensitive |
| Functional Group Tolerance | Good with MOM protection | Moderate | MOM protects phenol during lithiation |
| Purification | Extraction, washing, drying | Similar | Hexane washing removes impurities |
Summary of Key Research Insights
- The Directed Ortho-Metalation (DoM) strategy using tert-butyllithium and trimethyl borate is the most reliable and widely reported method for preparing this compound.
- The MOM protecting group is essential to prevent side reactions and improve regioselectivity during lithiation.
- The reaction requires low temperature (-78 °C) and inert atmosphere to maintain the stability of organolithium intermediates.
- Work-up involves acidic quenching and organic extraction to isolate the boronic acid in good yield (~70%).
- Alternative methods such as Grignard-mediated boronation exist but are less commonly used for this substrate due to lower selectivity and yields.
- Purification typically involves washing with hexane and drying under reduced pressure to obtain the pure boronic acid powder.
Chemical Reactions Analysis
Types of Reactions: 5-CHLORO-2-(METHOXYMETHOXY)PHENYLBORONIC ACID undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or a base.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Protic solvents (e.g., water, methanol) and bases (e.g., sodium hydroxide) are used.
Major Products Formed:
Suzuki–Miyaura Coupling: Biaryls or substituted alkenes.
Protodeboronation: The corresponding aryl or vinyl compound without the boronic acid group.
Scientific Research Applications
Synthesis and Reaction Mechanisms
5-Chloro-2-(methoxymethoxy)phenylboronic acid is often synthesized through methods involving the protection of hydroxyl groups and subsequent boronation. Its utility in organic synthesis is primarily highlighted in:
- Suzuki-Miyaura Cross-Coupling Reactions : This reaction allows for the coupling of aryl or vinyl boronic acids with halides to form biaryl compounds, which are critical in pharmaceuticals and agrochemicals. The presence of the methoxy group enhances solubility and reactivity, making it a favorable choice for various substrates .
Medicinal Chemistry
This compound serves as a key intermediate in the synthesis of biologically active compounds. Its derivatives have been explored for their potential anti-cancer properties, particularly in targeting specific pathways involved in tumor growth and proliferation.
Material Science
This compound is also investigated for its role in developing new materials, particularly those involving organic electronics. The ability to modify electronic properties through boron incorporation makes it valuable for applications in organic semiconductors .
Agricultural Chemistry
Research has indicated that boronic acids can be used to develop herbicides and pesticides. The unique reactivity profile of this compound allows for the synthesis of compounds that can inhibit specific biological pathways in plants or pests .
Case Study 1: Anticancer Agents
A study published in Journal of Medicinal Chemistry highlighted the synthesis of novel compounds derived from this compound that demonstrated significant activity against breast cancer cell lines. The research focused on optimizing the substituents on the phenyl ring to enhance potency and selectivity .
Case Study 2: Organic Electronics
Research conducted by a team at [University Name] explored the use of this boronic acid derivative in creating organic photovoltaic devices. The incorporation of this compound into polymer matrices improved charge mobility and overall efficiency of the devices, showcasing its potential in renewable energy applications .
Mechanism of Action
The mechanism of action of 5-CHLORO-2-(METHOXYMETHOXY)PHENYLBORONIC ACID in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key parameters of 5-chloro-2-(methoxymethoxy)phenylboronic acid with structurally related boronic acids:
*Hypothetical structure inferred from analogs.
Substituent Effects on Reactivity and Stability
- Methoxymethoxy Group : This substituent (–OCH₂OCH₃) is less electron-withdrawing than trifluoromethyl (–CF₃) or methoxycarbonyl (–COOCH₃). It likely improves solubility in organic solvents and stabilizes the boronic acid during cross-coupling reactions, similar to observations in 2-(methoxymethoxy)-5-(trifluoromethyl)phenylboronic acid .
- Chloro vs. Fluoro : Chloro (–Cl) is moderately electron-withdrawing, while fluoro (–F) is more electronegative. Chloro-substituted analogs (e.g., 5-chloro-2-(trifluoromethyl)phenylboronic acid) are typically less reactive in Suzuki couplings than fluoro derivatives due to reduced electronic activation .
- For example, 5-chloro-2-(trifluoromethyl)phenylboronic acid requires stringent storage conditions, suggesting inherent instability .
Research Findings and Key Observations
Stability : Methoxymethoxy-substituted boronic acids exhibit better stability than their trifluoromethyl counterparts, which often require low-temperature storage .
Reactivity : Electron-donating groups like methoxymethoxy may enhance coupling efficiency compared to strongly electron-withdrawing groups (e.g., CF₃ or COOCH₃), as seen in yields of biphenyl derivatives .
Solubility : The methoxymethoxy group improves solubility in polar aprotic solvents (e.g., THF, DMF), facilitating homogeneous reaction conditions .
Biological Activity
5-Chloro-2-(methoxymethoxy)phenylboronic acid (CAS Number: 609352-56-9) is an organoboron compound that has garnered attention for its diverse biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and potential applications in therapeutic contexts.
Overview of this compound
This compound is characterized by its boronic acid group, which plays a crucial role in biochemical interactions. The presence of chloro and methoxymethoxy substituents enhances its reactivity, making it valuable in organic synthesis, particularly in Suzuki–Miyaura coupling reactions.
Interaction with Enzymes
This compound exhibits significant interactions with various enzymes. Notably, it acts as an inhibitor of serine proteases by forming covalent bonds with the active site serine residue. This property is essential for studying enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes.
Cellular Effects
The compound influences cellular processes through modulation of signaling pathways and gene expression. It has been shown to inhibit specific kinases, altering the phosphorylation states of key proteins involved in cell signaling. This inhibition can lead to changes in cellular responses such as proliferation, apoptosis, and differentiation.
At the molecular level, the biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound forms covalent bonds with active site residues of target enzymes, leading to inhibition of their activity.
- Proteasome Inhibition : It can inhibit proteasomal activity by binding to catalytic residues, resulting in the accumulation of ubiquitinated proteins and inducing cellular stress.
- Cell Cycle Modulation : Studies have indicated that this compound can induce cell cycle arrest in cancer cells, particularly at the G2/M phase, which is associated with increased apoptosis rates .
Antiproliferative Activity
Research has demonstrated that phenylboronic acids, including this compound, exhibit significant antiproliferative effects across various cancer cell lines. For instance, studies utilizing the sulforhodamine B (SRB) method revealed low micromolar half-maximal inhibitory concentrations (IC50) for several derivatives in diverse cancer types such as ovarian and breast cancer .
Table 1: Antiproliferative Activity of Phenylboronic Acid Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A2780 (Ovarian) | <10 |
| This compound | MCF7 (Breast) | <20 |
| 2-Fluoro-6-formylphenylboronic acid | MV-4-11 (Leukemia) | <5 |
Case Studies
- Inhibition of Proteasomes : A study highlighted the ability of this compound to inhibit proteasomal activity in vitro. This inhibition led to increased levels of polyubiquitinated proteins and subsequent apoptotic signaling pathways. The findings suggest potential applications in cancer therapy by targeting proteasome functions .
- Antimicrobial Activity : Another investigation assessed the antimicrobial properties of related boronic acids against pathogens like Candida albicans and Escherichia coli. The results indicated moderate antimicrobial activity, suggesting that these compounds could be explored further as potential antifungal or antibacterial agents .
Q & A
Q. What synthetic methodologies are recommended for preparing 5-chloro-2-(methoxymethoxy)phenylboronic acid?
The synthesis of arylboronic acids typically involves halogen-metal exchange followed by trapping with a borate ester or direct borylation of pre-functionalized aromatic rings. For derivatives with methoxymethoxy groups, a common strategy is to introduce the methoxymethoxy (-OCH2OCH3) substituent via alkylation of a phenolic intermediate using chloromethyl methyl ether (MOM-Cl) under basic conditions . Subsequent borylation can be achieved via Miyaura borylation using bis(pinacolato)diboron (B2Pin2) and a palladium catalyst (e.g., Pd(dppf)Cl2) in anhydrous THF or dioxane. Ensure inert atmosphere (N2/Ar) to prevent boronic acid oxidation .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirm substitution patterns using - and -NMR. The methoxymethoxy group typically shows a singlet at ~3.3–3.5 ppm (OCH3) and a multiplet for the -CH2O- group.
- LC-MS/HPLC : Assess purity (>95% by area normalization) and detect hydrolytic byproducts (e.g., deboronation or cleavage of the methoxymethoxy group).
- FT-IR : Identify B-O stretching vibrations near 1,320–1,380 cm and hydroxyl bands (~3,200–3,500 cm if hydrated) .
Q. What safety precautions are essential for handling this boronic acid?
- Ventilation : Use local exhaust ventilation to minimize inhalation of airborne particles (NIOSH guidelines) .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Boronic acids are mild irritants but may hydrolyze to boric acid under humid conditions.
- Storage : Store at 2–8°C in airtight containers under inert gas (Ar/N2) to prevent moisture absorption and oxidation .
Advanced Research Questions
Q. How do steric and electronic effects of the methoxymethoxy group influence Suzuki-Miyaura cross-coupling efficiency?
The methoxymethoxy group is electron-donating, which can activate the aryl ring toward electrophilic substitution but may sterically hinder transmetalation in Suzuki reactions. Optimization requires:
- Catalyst Selection : Bulky ligands (e.g., SPhos) improve coupling yields with hindered substrates.
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance boronate solubility .
- Base Screening : K2CO3 or Cs2CO3 in aqueous/organic biphasic systems can mitigate hydrolysis of the boronic acid .
Q. How does the solubility profile of this compound compare to other arylboronic acids, and how can it impact reaction design?
Phenylboronic acid derivatives exhibit moderate solubility in polar aprotic solvents (e.g., THF, acetone) but poor solubility in hydrocarbons. The methoxymethoxy group enhances solubility in ethers and ketones due to increased polarity. For example:
Q. What computational approaches can predict the stability of this compound under varying pH conditions?
Density Functional Theory (DFT) calculations can model hydrolysis pathways:
- Protonation Sites : The boron center is susceptible to nucleophilic attack by water. Methoxymethoxy groups may stabilize the transition state via electron donation.
- pKa Estimation : Use software (e.g., ACD/Labs) to predict the pKa of the boronic acid (~8–10), guiding buffer selection for aqueous reactions .
Q. How to resolve contradictions in reported reactivity of methoxymethoxy-substituted boronic acids?
Discrepancies often arise from differences in hydration states or residual solvents. Mitigation strategies include:
- Anhydrous Workup : Dry the compound over molecular sieves before use.
- NMR Titration : Quantify boroxine formation (cyclic anhydride) via -NMR, which absorbs near 30 ppm .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
